molecular formula C23H22N4O4 B2821526 2-(4-benzoylphenoxy)-N-(6-morpholinopyrimidin-4-yl)acetamide CAS No. 1421533-02-9

2-(4-benzoylphenoxy)-N-(6-morpholinopyrimidin-4-yl)acetamide

Cat. No.: B2821526
CAS No.: 1421533-02-9
M. Wt: 418.453
InChI Key: ZOYKDJRSKSKVAG-UHFFFAOYSA-N
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Description

2-(4-Benzoylphenoxy)-N-(6-morpholinopyrimidin-4-yl)acetamide is a complex organic compound characterized by its unique structure, which includes a benzoylphenoxy group, a morpholinopyrimidinyl moiety, and an acetamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Benzoylphenoxy)-N-(6-morpholinopyrimidin-4-yl)acetamide typically involves multiple steps, starting with the preparation of the benzoylphenoxy moiety. This can be achieved by reacting 4-hydroxybenzoyl chloride with phenol under controlled conditions. The resulting benzoylphenoxy compound is then reacted with morpholinopyrimidinyl chloride to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical reactors. The process would be optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including recrystallization or chromatography, would be employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: This compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.

Biology: It may serve as a probe or inhibitor in biological studies, helping researchers understand various biochemical pathways.

Industry: Use in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-(4-Benzoylphenoxy)-N-(6-morpholinopyrimidin-4-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-(4-Benzoylphenoxy)ethyl methacrylate: Used in UV-curing applications and polymer synthesis.

  • 4-Benzoylphenoxyacetic acid: Employed in organic synthesis and as an intermediate in pharmaceuticals.

Uniqueness: 2-(4-Benzoylphenoxy)-N-(6-morpholinopyrimidin-4-yl)acetamide stands out due to its unique combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its morpholinopyrimidinyl moiety, in particular, provides distinct properties compared to other similar compounds.

Properties

IUPAC Name

2-(4-benzoylphenoxy)-N-(6-morpholin-4-ylpyrimidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4/c28-22(26-20-14-21(25-16-24-20)27-10-12-30-13-11-27)15-31-19-8-6-18(7-9-19)23(29)17-4-2-1-3-5-17/h1-9,14,16H,10-13,15H2,(H,24,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOYKDJRSKSKVAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC(=C2)NC(=O)COC3=CC=C(C=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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